molecular formula C13H12ClN3O2 B5577251 N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

Cat. No.: B5577251
M. Wt: 277.70 g/mol
InChI Key: NFRGLWLPHMMCKQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was developed by Pfizer and is currently being investigated for its potential therapeutic use in a variety of autoimmune and inflammatory diseases.

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of compounds related to N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide have demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. For instance, Desai et al. (2008) synthesized a series of derivatives evaluated for their antibacterial efficacy, highlighting the compound's potential as a basis for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Photovoltaic Efficiency and Optical Activity

Another fascinating application is in the realm of renewable energy. Mary et al. (2020) conducted studies on derivatives of the compound, revealing their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the compound's light-harvesting efficiency and its potential in photovoltaic applications, offering a pathway to developing more efficient solar energy technologies (Mary et al., 2020).

Antitumor Activity

In the field of medicinal chemistry, compounds derived from this compound have been synthesized and evaluated for their antitumor activities. El-Morsy et al. (2017) reported on derivatives exhibiting mild to moderate activity against human breast adenocarcinoma cell lines, highlighting the compound's potential as a scaffold for developing new cancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antiviral and Neuroprotective Effects

Moreover, the compound has been explored for its antiviral and neuroprotective effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro. This indicates the compound's utility in treating viral infections and its potential neuroprotective properties, offering a promising avenue for therapeutic development against neurovirulent diseases (Ghosh et al., 2008).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-9-5-6-15-13(16-9)19-8-12(18)17-11-4-2-3-10(14)7-11/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGLWLPHMMCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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